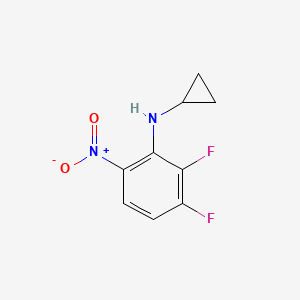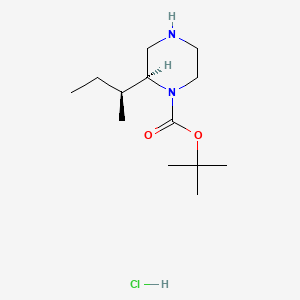![molecular formula C15H14BrNO2 B571850 4-[(4-Bromonaphthalen-1-yl)carbonyl]morpholine CAS No. 1365272-45-2](/img/structure/B571850.png)
4-[(4-Bromonaphthalen-1-yl)carbonyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Bromonaphthalen-1-yl)carbonyl]morpholine is a chemical compound with the molecular formula C15H14BrNO2 and a molecular weight of 320.19 g/mol . This compound is characterized by the presence of a bromonaphthalene moiety attached to a morpholine ring via a carbonyl group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 4-[(4-Bromonaphthalen-1-yl)carbonyl]morpholine typically involves the reaction of 4-bromonaphthalene-1-carbonyl chloride with morpholine . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
4-[(4-Bromonaphthalen-1-yl)carbonyl]morpholine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the naphthalene ring can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the morpholine ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
4-[(4-Bromonaphthalen-1-yl)carbonyl]morpholine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: It is used in the development of new materials and as a reagent in various industrial chemical processes.
Wirkmechanismus
The mechanism of action of 4-[(4-Bromonaphthalen-1-yl)carbonyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromonaphthalene moiety may facilitate binding to hydrophobic pockets in proteins, while the morpholine ring can interact with polar or charged residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
4-[(4-Bromonaphthalen-1-yl)carbonyl]morpholine can be compared with other similar compounds, such as:
4-[(4-Chloronaphthalen-1-yl)carbonyl]morpholine: Similar structure but with a chlorine atom instead of bromine. It may have different reactivity and biological activity due to the different halogen.
4-[(4-Fluoronaphthalen-1-yl)carbonyl]morpholine: Contains a fluorine atom, which can significantly alter its chemical properties and interactions with biological targets.
4-[(4-Methylnaphthalen-1-yl)carbonyl]morpholine: The presence of a methyl group instead of a halogen can affect its steric and electronic properties, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
(4-bromonaphthalen-1-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c16-14-6-5-13(11-3-1-2-4-12(11)14)15(18)17-7-9-19-10-8-17/h1-6H,7-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXMIGZYWZLTEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C3=CC=CC=C32)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20742899 |
Source


|
| Record name | (4-Bromonaphthalen-1-yl)(morpholin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20742899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365272-45-2 |
Source


|
| Record name | (4-Bromonaphthalen-1-yl)(morpholin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20742899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Bromo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B571767.png)









![5-(Trifluoromethyl)-[2,3'-bipyridin]-5'-amine](/img/structure/B571786.png)



